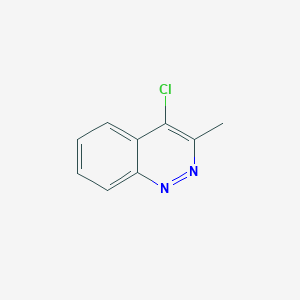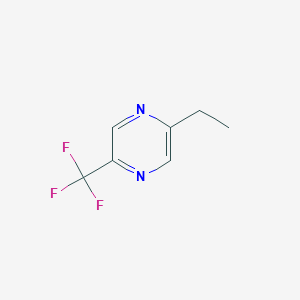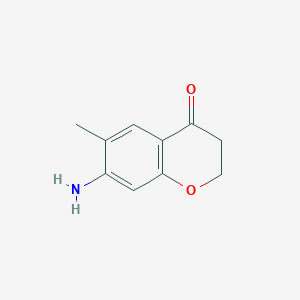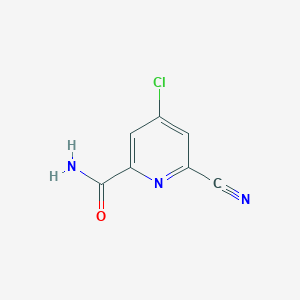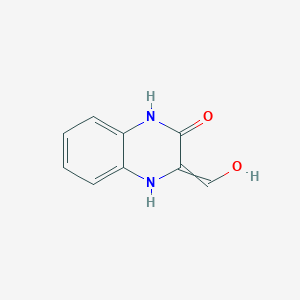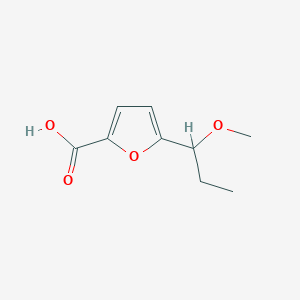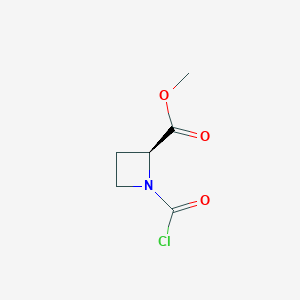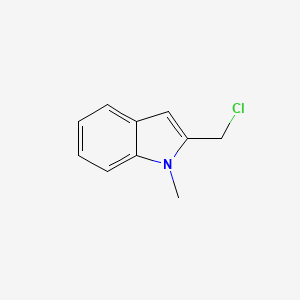![molecular formula C9H16N2O2 B11910259 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspiro structure is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For example, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and the stability of the final product. The use of sulfonic acid salts instead of oxalate salts has been shown to improve the stability and solubility of the compound, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in its oxygen atom placement.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is an analogue of natural amino acids and has similar steric constraints.
Uniqueness
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is unique due to its specific functional groups and the presence of the N-methylacetamide moiety. This uniqueness allows it to interact with different molecular targets compared to other azaspiro compounds, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(2-azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
OXSAYFWIWHZXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




